tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a chlorinated pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Chlorinated Pyridine Ring: The chlorinated pyridine ring can be synthesized through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling of the Pyridine and Piperidine Rings: The chlorinated pyridine ring and the piperidine ring are coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate acid catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions may introduce various functional groups onto the pyridine ring .
Scientific Research Applications
tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-bromo-6-methylpyridin-4-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carboxylate is unique due to its specific combination of a chlorinated pyridine ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H23ClN2O2 |
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Molecular Weight |
310.82 g/mol |
IUPAC Name |
tert-butyl 2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O2/c1-11-9-12(10-18-14(11)17)13-7-5-6-8-19(13)15(20)21-16(2,3)4/h9-10,13H,5-8H2,1-4H3 |
InChI Key |
HFDDEKOARZPULC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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